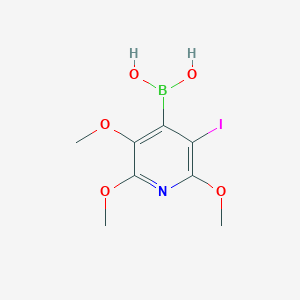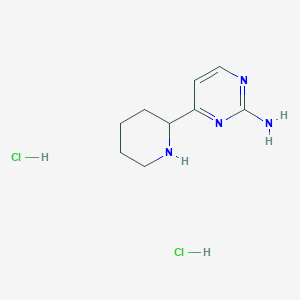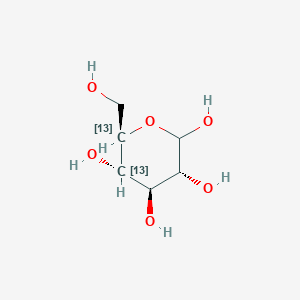
Dextrose-4,5-13C2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dextrose-4,5-13C2, also known as D-Glucose-4,5-13C2, is a stable isotope-labeled compound of glucose. It is a monosaccharide, which is the simplest form of carbohydrate and a fundamental building block of more complex carbohydrates. The labeling with carbon-13 isotopes at the 4th and 5th positions allows for detailed studies in various scientific fields, particularly in metabolic research and nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dextrose-4,5-13C2 typically involves the incorporation of carbon-13 isotopes into the glucose molecule. One common method is the Ruff degradation process, which starts with D-(1,2-13C2)mannose. This compound is oxidized and then reduced to form D-(4,5-13C2)arabinose. The arabinose is then converted to D-(4,5-13C2)glucose through a series of chemical reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical processes but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the isotopic enrichment and chemical purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dextrose-4,5-13C2 undergoes various chemical reactions typical of glucose, including:
Oxidation: Conversion to gluconic acid using glucose oxidase.
Reduction: Formation of sorbitol through catalytic hydrogenation.
Substitution: Formation of glucose derivatives through reactions with halogens or other substituents.
Common Reagents and Conditions
Oxidation: Glucose oxidase in the presence of oxygen.
Reduction: Hydrogen gas with a metal catalyst such as nickel.
Substitution: Halogenating agents like chlorine or bromine under controlled conditions.
Major Products
Oxidation: D-Gluconic acid.
Reduction: Sorbitol.
Substitution: Various halogenated glucose derivatives.
Wissenschaftliche Forschungsanwendungen
Dextrose-4,5-13C2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace glucose pathways in cells.
Medicine: Utilized in diagnostic imaging and metabolic research to understand diseases like diabetes.
Industry: Applied in the production of labeled compounds for research and development
Wirkmechanismus
The mechanism of action of Dextrose-4,5-13C2 is similar to that of regular glucose. It participates in glycolysis, where it is phosphorylated and broken down to produce energy in the form of ATP. The carbon-13 labeling allows researchers to track the metabolic pathways and understand the molecular targets and pathways involved in glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose-1-13C: Labeled at the first carbon position.
D-Glucose-6-13C: Labeled at the sixth carbon position.
D-Glucose-13C6: Labeled at all six carbon positions
Uniqueness
Dextrose-4,5-13C2 is unique due to its specific labeling at the 4th and 5th carbon positions, making it particularly useful for studying specific metabolic pathways and reactions that involve these positions.
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(5,6-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-KBJQABIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
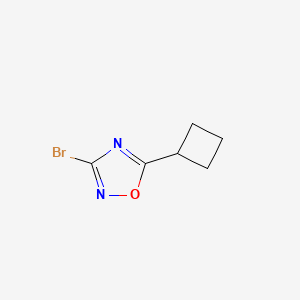
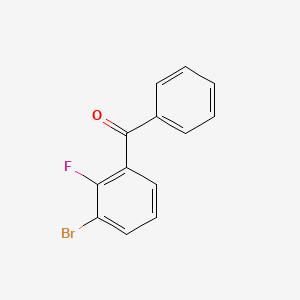
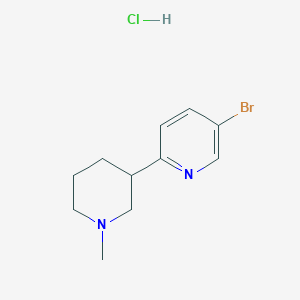
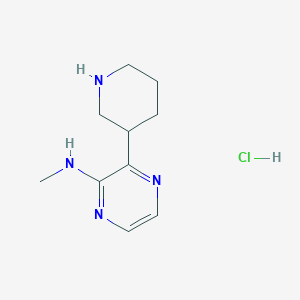
![5-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1443584.png)
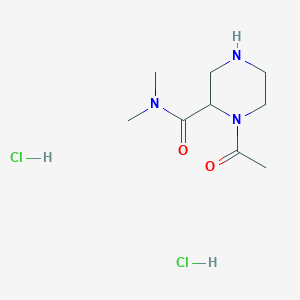
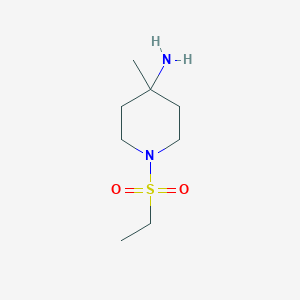
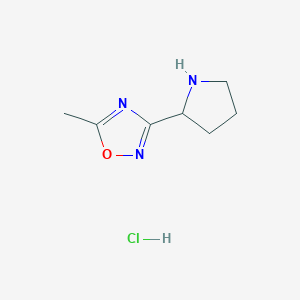
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1443588.png)
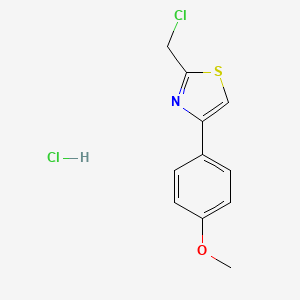
![4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid](/img/structure/B1443590.png)
